molecular formula C13H12O2 B123662 2-(Benzyloxy)phenol CAS No. 6272-38-4

2-(Benzyloxy)phenol

Cat. No. B123662
CAS RN: 6272-38-4
M. Wt: 200.23 g/mol
InChI Key: CCZCXFHJMKINPE-UHFFFAOYSA-N
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Patent
US04247710

Procedure details

A solution of 8.3 g (36.1 mmol) of (2S):1-chloro-2-hydroxy-3-N-mesylisopropylaminopropane and 8.69 g (43.4 mmol) of p-benzyloxyphenol in 75 ml DMSO was treated with 10.86 ml 4 N NaOH (43.4 mmol) and the mixture was heated at 100° for 5 hours. To the cooled reaction mixture 40 ml 1 N NaOH and 60 ml H2O were added with stirring and the resulting solid was collected by filtration and was washed well with H2O. The dried crude product was recrystallized from EtOAc-hexane to yield the end product as white needles, mp 93°-94°.
Quantity
8.3 g
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-2-hydroxy-3-N-mesylisopropylaminopropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step One
Name
Quantity
10.86 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C@H:3]([CH2:4][O:5][CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:2]1.[CH2:13](OC1C=CC(O)=CC=1)[C:14]1C=CC=C[CH:15]=1.[OH-].[Na+].O>CS(C)=O>[CH2:6]([O:5][C:4]1[CH:15]=[CH:14][CH:13]=[CH:2][C:3]=1[OH:1])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
O1C[C@H]1COCC1=CC=CC=C1
Name
1-chloro-2-hydroxy-3-N-mesylisopropylaminopropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.69 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
10.86 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
mixture
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
was washed well with H2O
CUSTOM
Type
CUSTOM
Details
The dried crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOAc-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.